5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The sulfonyl chloride group attached to the pyrazole ring is a versatile functional group that can be used for further chemical modifications .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of N-allenic sulfonylhydrazones with Lewis acids, which allows for the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles through sulfonyl group migrations . Another method includes the use of ionic liquids as catalysts for the tandem Knoevenagel–Michael reaction, which can be applied to synthesize bis(pyrazol-5-ol) derivatives . Additionally, the reaction of amino pyrazoles with sulfonyl chlorides in the presence of pyridine can lead to the formation of sulfonamide-substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a 5-membered ring with two adjacent nitrogen atoms. The substitution of the pyrazole ring with various groups, such as sulfonyl or methyl groups, can significantly influence the electronic and steric properties of the molecule. For instance, the presence of a sulfonyl group can introduce sites for potential hydrogen bonding and increase the molecule's polarity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with diphenyldiazomethane, leading to the formation of sulfonyl-substituted 3H-pyrazoles. These adducts can further undergo thermal or acid-catalyzed transformations to yield different pyrazole isomers . Additionally, pyrazole sulfonamides can react with various reagents to produce a wide range of heterocyclic compounds, including unsaturated ketones, semicarbazones, thiosemicarbazones, and pyran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can enhance the solubility of these compounds in polar solvents due to increased polarity. The presence of substituents on the pyrazole ring can also affect the compound's melting point, boiling point, and stability. For instance, the steric hindrance provided by bulky groups can protect the molecule from thermal decomposition . Moreover, the reactivity of the sulfonyl chloride group allows for further chemical transformations, making these compounds valuable intermediates in organic synthesis .
Scientific Research Applications
- Summary of the Application: This compound has been studied for its potential antileishmanial and antimalarial activities . Leishmaniasis and malaria are serious diseases caused by parasites, and there is a continuous search for new and effective treatments.
- Methods of Application: The compound was likely synthesized and then tested in vitro for its ability to inhibit the growth of the parasites causing these diseases . The exact experimental procedures would be detailed in the original research paper.
- Results or Outcomes: The study found that one of the compounds showed potent in vitro antipromastigote activity, which suggests it could be effective against leishmaniasis . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCRNZTDRODFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380073 |
Source
|
Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
342405-38-3 |
Source
|
Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342405-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.